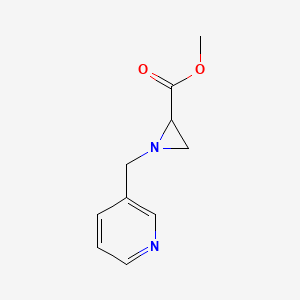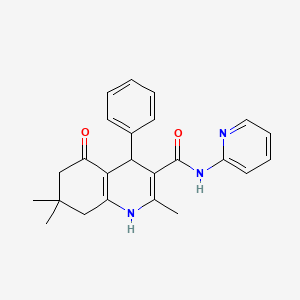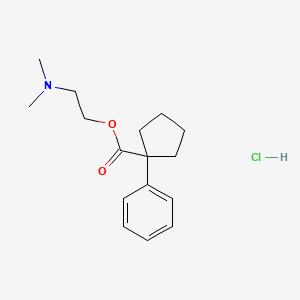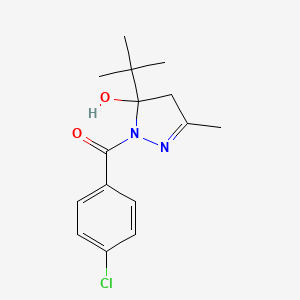
Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, or Grignard reagents are commonly used.
Substitution: Halogenating agents, alkylating agents, or acylating agents are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Nucleophilic Ring Opening: The major products are open-chain amines, alcohols, or thiols, depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aziridine oxides or other oxygenated products.
Substitution: Substituted pyridin-3-ylmethyl derivatives with various functional groups.
科学的研究の応用
Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate involves the interaction of its aziridine ring with various molecular targets. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of covalent bonds with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function . The pyridin-3-ylmethyl group can also interact with specific receptors or enzymes, further contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Pyridin-3-ylmethyl derivatives: Compounds with the pyridin-3-ylmethyl group exhibit similar substitution reactions and biological activities.
Uniqueness
Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate is unique due to the combination of the aziridine ring and the pyridin-3-ylmethyl group. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields .
特性
IUPAC Name |
methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-7-12(9)6-8-3-2-4-11-5-8/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZTECHRLWDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![4-(azepan-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;oxalic acid](/img/structure/B5176307.png)

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![(4Z)-4-[[benzyl(hydroxy)amino]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5176344.png)

![diethyl 2-[[2-(diethylamino)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B5176381.png)

![Oxalic acid;1-[3-(3-propan-2-ylphenoxy)propyl]piperidine](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)
